molecular formula C16H17F2N3O2 B4880429 N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide

N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide

Cat. No. B4880429
M. Wt: 321.32 g/mol
InChI Key: CQXWKECDRLLMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide, also known as JNJ-38431055, is a small molecule inhibitor that has been studied extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide inhibits PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. By inhibiting PKC, N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide can affect cell proliferation, differentiation, and apoptosis, which are all important processes in cancer development and progression.
Biochemical and Physiological Effects
N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to have a variety of biochemical and physiological effects. In cancer cell lines, it has been shown to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide is its potent inhibition of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation is that it is a small molecule inhibitor, which means that it may not be specific to PKC and may also inhibit other enzymes or proteins.

Future Directions

There are several potential future directions for research on N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide. One area of interest is in combination therapy with other anti-cancer agents. N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to enhance the anti-tumor activity of several other agents, including cisplatin and doxorubicin. Another area of interest is in the development of more specific PKC inhibitors that can target specific isoforms of the enzyme. Finally, N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide may have potential therapeutic applications in other diseases, including Alzheimer's disease, diabetes, and cardiovascular disease, and further research in these areas is warranted.
Conclusion
In conclusion, N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide is a promising small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of PKC and has anti-tumor activity in vitro and in vivo. It has also been studied for its potential therapeutic applications in other diseases, including Alzheimer's disease, diabetes, and cardiovascular disease. Further research is warranted to explore its potential as a therapeutic agent in these and other diseases.

Scientific Research Applications

N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been studied in various cancer cell lines and has been shown to have anti-tumor activity in vitro and in vivo. It has also been studied for its potential therapeutic applications in other diseases, including Alzheimer's disease, diabetes, and cardiovascular disease.

properties

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-21(2)10-15(22)20-9-11-4-3-7-19-16(11)23-12-5-6-13(17)14(18)8-12/h3-8H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXWKECDRLLMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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